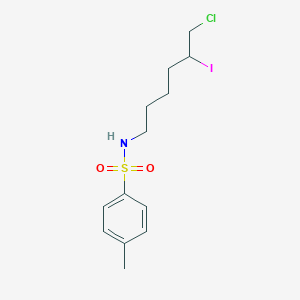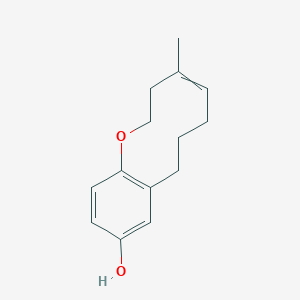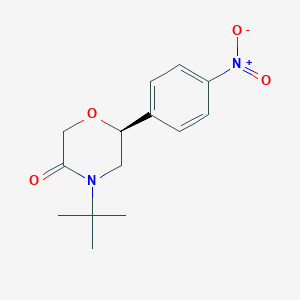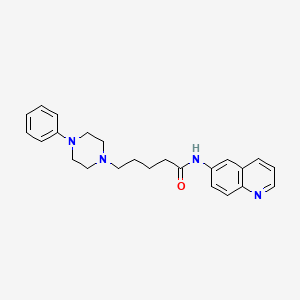
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide is a complex organic compound characterized by its molecular formula C24H28N4O and a molecular mass of 388.51 g/mol. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with piperazine and phenyl-containing compounds under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can lead to the formation of various substituted quinolines.
Scientific Research Applications
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may have different attached groups.
Phenyl-containing compounds: These compounds include phenyl groups but lack the quinoline and piperazine components.
The uniqueness of this compound lies in its combination of the quinoline, piperazine, and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1187395-74-9 |
|---|---|
Molecular Formula |
C24H28N4O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-(4-phenylpiperazin-1-yl)-N-quinolin-6-ylpentanamide |
InChI |
InChI=1S/C24H28N4O/c29-24(26-21-11-12-23-20(19-21)7-6-13-25-23)10-4-5-14-27-15-17-28(18-16-27)22-8-2-1-3-9-22/h1-3,6-9,11-13,19H,4-5,10,14-18H2,(H,26,29) |
InChI Key |
BUKPQSHCTDFANB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)NC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


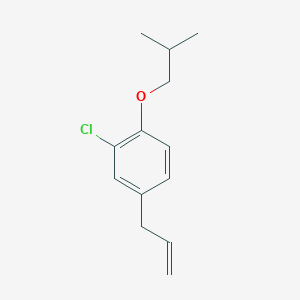
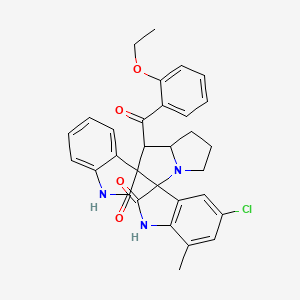
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
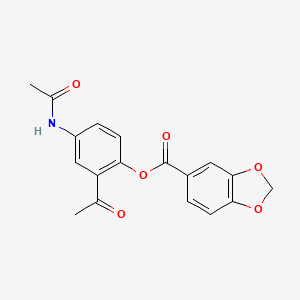
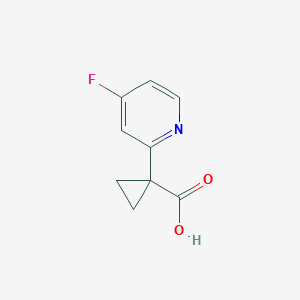
![N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine](/img/structure/B15174623.png)
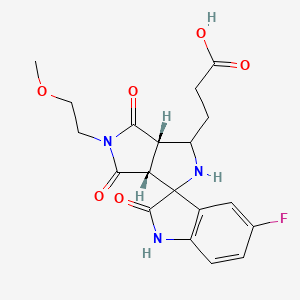
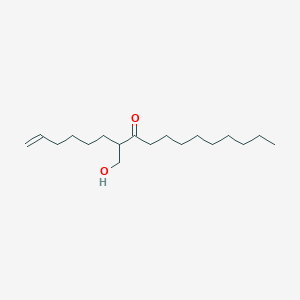
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
